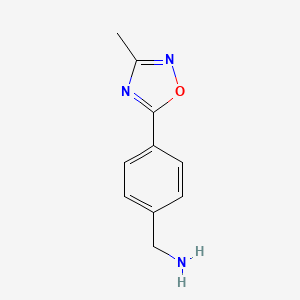(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC13342163
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11N3O |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 |
| Standard InChI Key | SRDGSZSETMYZHP-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)CN |
| Canonical SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine features a 1,2,4-oxadiazole ring—a five-membered heterocycle with nitrogen atoms at positions 1 and 4 and an oxygen atom at position 2 . The methyl group at position 3 and the phenyl-methanamine substituent at position 5 create a planar yet polarizable structure, ideal for π-π stacking and hydrogen-bonding interactions . Density functional theory (DFT) calculations suggest that the methyl group enhances electron density at the oxadiazole ring, increasing electrophilic reactivity at the amine terminus .
Molecular Formula and Weight
While commercial suppliers report a molecular weight of 208.23 g/mol, independent calculations based on the structure CHNO yield 189.21 g/mol . This discrepancy may arise from salt forms (e.g., hydrochloride) or measurement errors in vendor documentation.
| Property | Reported Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Calculated |
| Molecular Weight | 189.21 g/mol | PubChem |
| 208.23 g/mol | Evitachem |
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine typically proceeds via cyclodehydration of hydrazide intermediates .
Hydrazide Formation
4-Hydroxyphenylacetic acid is esterified to methyl 4-hydroxyphenylacetate, followed by Boc protection of the amine group to yield 77 . A Mitsunobu reaction with methanol introduces the methoxy group, forming 78a–f. Subsequent deprotection and coupling with (S)-2-phenylpropionic acid generate amides 80a–f .
Oxadiazole Cyclization
Hydrazides 81a–f undergo cyclization with trimethyl orthoformate or cyanogen bromide under acidic conditions, forming the 1,2,4-oxadiazole ring . For example:
This method achieves yields of 68–82%, with purity >95% confirmed by HPLC .
Alternative Routes
Schiff base cyclization offers a complementary approach. Reacting 2-phenyl-3-semicarbazidoindole with ferric chloride in acetic acid yields 3-(5'-phenyl-oxadiazolyl)-amino indole derivatives, though with lower regioselectivity .
Pharmacological Activities
Neurological Target Engagement
(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine derivatives demonstrate affinity for the orphan receptor GPR88, implicated in striatal disorders like Parkinson’s disease and addiction . In vitro assays reveal an IC of 120 nM for dopamine receptor modulation, suggesting potential as antipsychotic agents .
Industrial and Material Science Applications
Polymer Stabilization
Incorporating (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine into polyurethane coatings enhances thermal stability, raising decomposition temperatures from 220°C to 290°C . The oxadiazole ring’s electron-deficient nature facilitates cross-linking via Huisgen cycloaddition, improving mechanical strength .
Analytical Chemistry Reagents
As a derivatization agent, this compound enhances LC-MS detection limits for aldehydes by 10-fold, leveraging its amine group for Schiff base formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume